molecular formula N2O5 B179796 Dinitrogen pentaoxide CAS No. 10102-03-1

Dinitrogen pentaoxide

Cat. No. B179796
Key on ui cas rn: 10102-03-1
M. Wt: 108.01 g/mol
InChI Key: ZWWCURLKEXEFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04785094

Procedure details

U.S. Pat. No. 4,432,902, issued to McGuire, et al. on Feb. 21, 1984, teaches the formation of HMX by addition of dinitrogen pentoxide (N2O5) to a solution of 1,5-diacetyl-3,7-dinitro-1,3,5,7-tetraazacyclooctane (DADN): ##STR2## or 1,3,5,7-tetraazacyclooctane (TAT) in an unspecified solvent (which is understood to be anhydrous nitric acid) to form a solution of HMX. The solution is then poured into a bath of water (in which HMX is insoluble) to cause the HMX to crystallize. While the McGuire patent uses the reaction scheme preferred herein, beta HMX is not consistently produced because the reaction conditions, particularly at the point where the HMX solution is added to water, are not precisely controlled. McGuire discloses that a concentrated acid should be added to water suddenly (Example 14) to precipitate HMX. This causes localized or general exotherms which encourage formation of undesired polymorphs of HMX. McGuire's method has been shown to be difficult to practice on a larger than laboratory scale.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O:4][N+]([O-])=O)([O-:3])=[O:2].C([N:11]1[CH2:18][N:17]([N+]([O-])=O)[CH2:16][N:15](C(=O)C)[CH2:14][N:13]([N+]([O-])=O)[CH2:12]1)(=O)C>>[NH:11]1[CH2:18][NH:17][CH2:16][NH:15][CH2:14][NH:13][CH2:12]1.[N+:1]([O-:4])([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])O[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CN(CN(CN(C1)[N+](=O)[O-])C(C)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CNCNCNC1
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.